molecular formula C7H3BrClNS B3028833 2-Bromo-7-chlorobenzo[d]thiazole CAS No. 3507-58-2

2-Bromo-7-chlorobenzo[d]thiazole

Cat. No.: B3028833
CAS No.: 3507-58-2
M. Wt: 248.53
InChI Key: RXKINMFVXOEAHJ-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3BrClNS.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-chlorobenzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromobenzo[d]thiazole
  • 2-Chlorobenzo[d]thiazole
  • 2-Bromo-6-chlorobenzo[d]thiazole

Comparison: 2-Bromo-7-chlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and different reactivity in chemical reactions .

Biological Activity

2-Bromo-7-chlorobenzo[d]thiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrClNS. Its structure includes a benzothiazole ring system, which is essential for its biological activity.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study highlighted that derivatives of benzothiazole can inhibit E. coli DNA gyrase, with some showing IC50 values as low as 12 μM, indicating strong antibacterial potential .

CompoundTargetIC50 (μM)
This compoundE. coli DNA gyrase12
Other derivativesVarious bacterial strainsVaries

Anticancer Activity

Benzothiazoles have been recognized for their anticancer effects. A study reported that derivatives with specific substitutions exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). The presence of electron-withdrawing groups like nitro and chloro at specific positions on the aromatic ring has been correlated with enhanced anticancer activity. For example, compounds with para-nitro substitutions showed IC50 values of 10.8 μM against SKNMC neuroblastoma cells .

CompoundCell LineIC50 (μM)
Nitro-substituted derivativeMCF-710.8
Chloro-substituted derivativeHep-G211.6

Anticonvulsant Activity

In addition to antimicrobial and anticancer activities, benzothiazole derivatives have also been evaluated for their anticonvulsant properties. Certain compounds demonstrated protective effects in maximal electroshock seizure (MES) models, indicating potential use in treating epilepsy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase, a critical enzyme for bacterial DNA replication, leading to bactericidal effects.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis by disrupting normal cell cycle progression through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several benzothiazole derivatives were tested against resistant strains of S. aureus and E. coli. Results indicated that modifications to the benzothiazole core significantly enhanced antibacterial activity.
  • Anticancer Potential : A series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The study found that structural modifications increased potency against multiple cancer types, suggesting a promising avenue for drug development.

Properties

IUPAC Name

2-bromo-7-chloro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKINMFVXOEAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702668
Record name 2-Bromo-7-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-58-2
Record name 2-Bromo-7-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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